molecular formula C23H29N3O5 B2823439 Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-69-8

Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2823439
CAS RN: 868144-69-8
M. Wt: 427.501
InChI Key: QJOIGYCHTSZUFD-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of such compounds involves various methods . For instance, one method involves the reduction of a precursor with Zn/AcOH to give an amine, which is then cyclized by reacting with urea to give the desired compound through the nucleophilic attack of the amino group of urea on the carbonyl ester of the precursor and a subsequent cyclocondensation process .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines are known for their reactivity, especially with respect to the substituents linked to the ring carbon and nitrogen atoms . They have been used extensively in synthetic organic and medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives have been extensively studied for their chemical synthesis and structural analysis. For instance, Begum and Vasundhara (2009) described the preparation and crystal structure analysis of two reduced pyrimidine derivatives, highlighting the importance of structural elucidation in understanding the compound's chemical behavior and potential applications (Begum & Vasundhara, 2009).

Antiviral Activity

Research by Hocková et al. (2003) on acyclic nucleoside phosphonate analogs of pyrimidine derivatives showed marked inhibitory activity against retrovirus replication in cell culture, demonstrating the potential of pyrimidine analogs in developing antiviral therapies (Hocková et al., 2003).

Anticancer Activity

The anticancer potential of pyrimidine derivatives is highlighted through the synthesis of novel N-alkylated 6-isobutyl- and propyl pyrimidine derivatives, which were evaluated for their antiproliferative effect on tumor cell lines, showing the promise of these compounds in cancer treatment (Gazivoda Kraljević et al., 2014).

Antimicrobial Activity

The study of pyrimidine-carboxylate derivatives for antibacterial, antifungal, and antitumor activity further supports the versatile applications of pyrimidine compounds in addressing a range of microbial and cancer-related challenges (Shanmugasundaram et al., 2011).

Mechanism of Action

The mechanism of action of pyrimidines is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study into their potential uses . This could include the development of new synthetic methods, the exploration of their biological applications, and the investigation of their mechanism of action .

properties

IUPAC Name

2-methylpropyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-7-30-16-10-8-15(9-11-16)18-17(22(28)31-12-13(2)3)14(4)24-20-19(18)21(27)26(6)23(29)25(20)5/h8-11,13,18,24H,7,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOIGYCHTSZUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC(C)C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

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